

# Optimizing centanafadine dosage to maximize efficacy and minimize side effects in adolescents

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Compound of Interest		
Compound Name:	Centanafadine	
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# Technical Support Center: Optimizing Centanafadine Dosage in Adolescents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **centanafadine** in adolescent populations. The information is designed to address specific issues that may be encountered during experimental and clinical research.

### **Troubleshooting Guides**

This section provides guidance on how to manage and troubleshoot common issues that may arise during clinical trials with adolescent participants.

Question: How should we manage participants who report decreased appetite?

Answer: Decreased appetite is a commonly reported side effect.[1][2][3] Management and troubleshooting should involve:

 Monitoring: Regularly monitor the participant's weight, height (plotted on a growth chart), and caloric intake.



- Dietary Counseling: Provide guidance on consuming nutrient-dense foods and smaller, more frequent meals.
- Dose Adjustment: If weight loss is significant or persistent, consider a dose reduction or temporary discontinuation of the study drug, as per protocol guidelines.
- Differential Diagnosis: Rule out other potential causes of decreased appetite, such as comorbid gastrointestinal issues or mood disorders.

Question: What steps should be taken if a participant develops a rash?

Answer: Rash has been observed as a treatment-emergent adverse event.[1][2][3] A systematic approach is crucial:

- Initial Assessment: Characterize the rash (e.g., morphology, distribution, severity) and assess for any systemic symptoms (e.g., fever, mucosal involvement).
- Dermatology Consultation: For any persistent or concerning rash, a consultation with a dermatologist is recommended.
- Causality Assessment: Evaluate the likelihood that the rash is drug-related. Consider the timing of onset and the resolution upon dechallenge.
- Study Drug Discontinuation: In cases of severe or potentially life-threatening rashes (e.g., suspected Stevens-Johnson syndrome), the study drug should be immediately discontinued.

Question: How can we address reports of nausea and vomiting?

Answer: Nausea is a frequently reported side effect.[1][2][3] The following steps can be taken:

- Administration with Food: Advise participants to take centanafadine with a meal to potentially reduce gastrointestinal upset.
- Hydration: Encourage adequate fluid intake to prevent dehydration, especially if vomiting occurs.
- Symptomatic Treatment: Consider the use of antiemetics if nausea is persistent and distressing, in accordance with the study protocol.



• Dose Titration: If the protocol allows, a slower dose titration at the beginning of treatment may help to mitigate nausea.

Question: What is the appropriate course of action for a participant experiencing headaches?

Answer: Headaches are a common adverse event.[1][2] Management strategies include:

- Analgesics: Simple analgesics (e.g., acetaminophen, ibuprofen) may be used for symptomatic relief, as permitted by the study protocol.
- Hydration and Rest: Ensure the participant is well-hydrated and getting adequate rest.
- Monitoring: Monitor the frequency, severity, and characteristics of the headaches.
- Neurological Evaluation: If headaches are severe, persistent, or accompanied by other neurological symptoms, a neurological evaluation should be considered to rule out other underlying causes.

#### Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and interpretation of studies involving **centanafadine** in adolescents.

Question: What are the key efficacy endpoints to consider in a clinical trial of **centanafadine** for adolescent ADHD?

Answer: The primary efficacy endpoint in recent phase 3 trials was the change from baseline in the ADHD Rating Scale, version 5 (ADHD-RS-5) total score.[1][4] The ADHD-RS-5 is a standardized instrument for assessing the severity of ADHD symptoms.[5]

Question: Which dosages of **centanafadine** have been studied in adolescents, and what were the findings?

Answer: In a key randomized clinical trial, adolescents (aged 13-17) were administered once-daily doses of 164.4 mg and 328.8 mg of **centanafadine**.[1][4] The 328.8 mg dose demonstrated a statistically significant improvement in ADHD symptoms compared to placebo, while the 164.4 mg dose did not meet the primary endpoint.[1][2][4]



Question: What is the known mechanism of action of centanafadine?

Answer: **Centanafadine** is a norepinephrine, dopamine, and serotonin reuptake inhibitor.[1][2] [6] Its therapeutic effect in ADHD is believed to be mediated by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability.[2][7]

Question: What are the most common side effects observed with **centanafadine** in adolescents?

Answer: The most frequently reported treatment-emergent adverse events in adolescents include decreased appetite, nausea, headache, and rash.[1][2][3] Most of these side effects were reported to be of mild to moderate severity.[1][4]

#### **Data Presentation**

Table 1: Efficacy of **Centanafadine** in Adolescents with ADHD (Change from Baseline in ADHD-RS-5 Total Score at Week 6)

Treatment Group	Mean Change from Baseline (Standard Error)	p-value vs. Placebo
Centanafadine 328.8 mg	-18.50 (0.93)	0.0006
Centanafadine 164.4 mg	-	Not Met
Placebo	-14.15 (0.93)	-

Data from a randomized, double-blind, placebo-controlled trial in adolescents aged 13-17.[1][4]

Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Adolescents



Adverse Event	Centanafadine 328.8 mg (n=151)	Centanafadine 164.4 mg (n=153)	Placebo (n=147)
Decreased Appetite	≥5%	≥5%	<5%
Nausea	≥5%	≥5%	<5%
Headache	≥5%	≥5%	<5%
Rash	≥5%	≥5%	<5%
Overall TEAEs	50.3%	31.4%	23.8%

Data represents the percentage of participants experiencing the adverse event.[1][4]

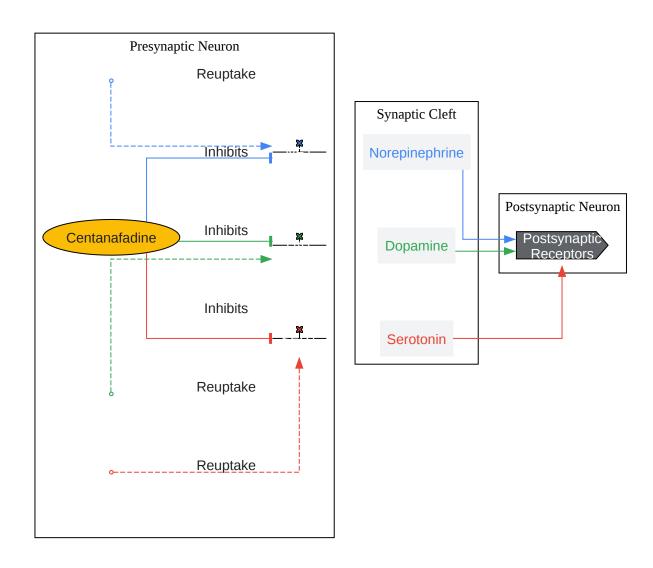
#### **Experimental Protocols**

Protocol 1: Administration and Scoring of the ADHD Rating Scale, Version 5 (ADHD-RS-5)

- Objective: To assess the severity of ADHD symptoms at baseline and subsequent study visits.
- Procedure: The ADHD-RS-5 is an 18-item scale that corresponds to the 18 diagnostic criteria
  for ADHD in the DSM-5. Each item is rated on a 4-point Likert scale (0=never or rarely,
  1=sometimes, 2=often, 3=very often) based on the frequency of the behavior over the
  preceding 6 months. The scale should be completed by a trained clinician based on an
  interview with the adolescent and their parent/guardian.
- Scoring: The total score is the sum of the scores for all 18 items, ranging from 0 to 54.
   Higher scores indicate greater symptom severity.

## **Mandatory Visualizations**

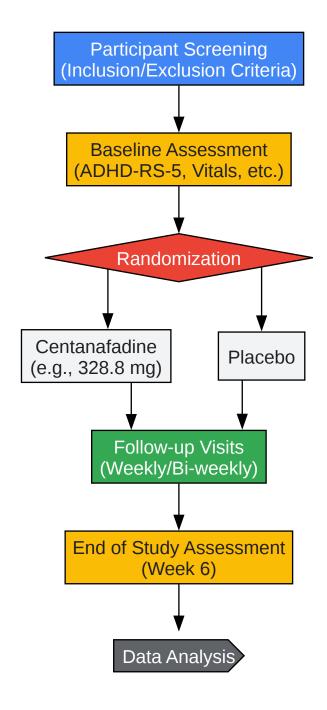




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Caption: Mechanism of action of **centanafadine** as a triple reuptake inhibitor.





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Caption: Generalized workflow for a randomized controlled trial of **centanafadine**.

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